Cas no 132380-73-5 (2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene)

2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene 化学的及び物理的性質
名前と識別子
-
- 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene
- 2-(1,1-dimethylethyl)-5-(1-methylethylidene)-1,3-Cyclopentadiene
- 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene
- 1,3-Cyclopentadiene, 2-(1,1-dimethylethyl)-5-(1-methylethylidene)-
- 2-(tert-Butyl)-6,6-dimethylfulvene
- 2-t-butyl-6,6-dimethylfulvalene
- 2-tert-butyl-5-isopropylidene-cyclopenta-1,3-diene
- 2-tert-butyl-6,6-dimethylfulvene
- 3-t-butyl-6,6-dimethylfulvene
- 3-tert-butyl-6,6-dimethylfulvene
- 6,6'-dimethyl-3-tert-butylfulvalene
- ACMC-20aats
- AGN-PC-002527
- AK103261
- AKOS01600
- ANW-64958
- 2-(tert-Bytyl)-5-(1-methylethylidene)-1,3-cyclopentadiene
- 2-(1,1-dimethylethyl)-5-(1-methylethylidene)-1,3-Cyclopentadie
- AKOS016005148
- DB-062895
- 2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene
- MFCD18072915
- DTXSID90563013
- 3-tert-Butyl-6.6-Dimethylfulvene
- FFEXBNSBUHRMOY-UHFFFAOYSA-N
- 132380-73-5
- 2-t-Butyl-6,6-dimethylfulvene
- 2-tert-butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene
- A888303
- 6,6'-dimethyl-3-tert-butylfulvalene;
-
- MDL: MFCD18072915
- インチ: InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3
- InChIKey: FFEXBNSBUHRMOY-UHFFFAOYSA-N
- ほほえんだ: CC(=C1C=CC(=C1)C(C)(C)C)C
計算された属性
- せいみつぶんしりょう: 162.14094
- どういたいしつりょう: 162.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 0.894
- ふってん: 218 ºC
- フラッシュポイント: 72 ºC
- PSA: 0
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T074100-250mg |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene |
132380-73-5 | 250mg |
$ 215.00 | 2022-06-03 | ||
TRC | T074100-500mg |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene |
132380-73-5 | 500mg |
$ 355.00 | 2022-06-03 | ||
Chemenu | CM202600-5g |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene |
132380-73-5 | 95% | 5g |
$296 | 2021-06-15 |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-dieneに関する追加情報
Introduction to 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene (CAS No. 132380-73-5)
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene (CAS No. 132380-73-5) is a unique and versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its distinctive cyclopentadiene framework and functional substituents, exhibits a range of interesting properties that make it a valuable building block in various chemical applications.
The molecular structure of 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene is composed of a cyclopentadiene ring with a tert-butyl group at the 2-position and a propan-2-ylidene group at the 5-position. The tert-butyl group provides steric protection and enhances the stability of the molecule, while the propan-2-ylidene group introduces reactivity and potential for further chemical modifications. This combination of structural features makes the compound particularly suitable for use in synthetic routes that require high selectivity and controlled reactivity.
In recent years, 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene has been extensively studied for its applications in the synthesis of complex organic molecules. One notable area of research involves its use as a precursor in the formation of polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds. PAHs are important intermediates in the production of pharmaceuticals, dyes, and electronic materials. The ability to synthesize these compounds efficiently and selectively is crucial for advancing various industries.
Beyond its role in organic synthesis, 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene has also shown promise in medicinal chemistry. Researchers have explored its potential as a scaffold for developing new drugs with improved pharmacological properties. The cyclopentadiene core can be functionalized with various substituents to modulate biological activity, making it a valuable starting material for drug discovery programs. For instance, derivatives of this compound have been investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties.
In materials science, 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene has been utilized in the development of advanced materials with unique optical and electronic properties. Its ability to form conjugated systems through polymerization or copolymerization reactions makes it an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties of these materials can be optimized by varying the substituents on the cyclopentadiene ring.
The synthesis of 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions from appropriate precursors followed by functional group transformations. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic strategies, reducing waste and improving overall process sustainability.
In addition to its practical applications, 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene serves as an important model compound for theoretical studies in physical organic chemistry. Computational methods have been employed to investigate its electronic structure and reactivity patterns, providing insights into fundamental chemical principles that can guide the design of new molecules with desired properties.
The ongoing research on 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene highlights its multifaceted utility across multiple scientific disciplines. As new synthetic methodologies and application areas continue to emerge, this compound is expected to play an increasingly important role in driving innovation and advancing scientific knowledge.
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